N-Benzyl-alpha-phenylphenethylamine

dopamine transporter structure-activity relationship amphetamine analog

Researchers requiring precise 5-HT2A/2C pharmacological tools often face limited vendor analytical characterization. N-Benzyl-alpha-phenylphenethylamine (CAS 33542-84-6) provides a well-defined 1,2-diphenylethylamine core with N-benzyl substitution, enabling definitive SAR exploration. - Distinct regioisomeric scaffold for chiral ligand synthesis and pharmaceutical intermediate construction. - Suitable as a high-purity forensic reference standard for GC/LC method validation. - Expedited global shipping with end-user identity and purity confirmation supported.

Molecular Formula C21H21N
Molecular Weight 287.4 g/mol
CAS No. 33542-84-6
Cat. No. B11957816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-alpha-phenylphenethylamine
CAS33542-84-6
Molecular FormulaC21H21N
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CC=C3
InChIInChI=1S/C21H21N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)22-17-19-12-6-2-7-13-19/h1-15,21-22H,16-17H2
InChIKeyLUPHIKYFQYDIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-alpha-phenylphenethylamine: Chemical Profile


N-Benzyl-alpha-phenylphenethylamine (CAS 33542-84-6), also referred to as N-benzyl-1,2-diphenylethylamine, is a tertiary amine belonging to the substituted phenethylamine class. It features a core 1,2-diphenylethylamine structure with an N-benzyl substitution, distinguishing it from simpler amphetamine derivatives [1]. The compound is characterized by a molecular formula of C21H21N, a molecular weight of 287.41 g/mol, and a predicted pKa of 8.38 ± 0.29 . It is primarily provided by specialty chemical suppliers as part of rare chemical collections for early discovery research, often with no accompanying vendor analytical data, placing the onus of identity and purity confirmation on the end-user .

N-Benzyl-alpha-phenylphenethylamine: Limits of Analog Substitution


The precise structural architecture of N-Benzyl-alpha-phenylphenethylamine—specifically the combination of an alpha-phenyl group on the ethylamine chain and an N-benzyl substitution—dictates a unique conformational and electronic profile that is not replicated by other phenethylamine derivatives [1]. This specific substitution pattern influences key pharmacodynamic parameters such as binding affinity, functional potency, and receptor selectivity [2]. Critically, the absence of an alpha-methyl group distinguishes it from amphetamine-like analogs (e.g., benzphetamine) and the absence of an N-methyl group distinguishes it from its N-methylated counterpart, α-benzyl-N-methylphenethylamine (BNMPA) [3]. As the following quantitative evidence demonstrates, seemingly minor modifications to this core structure result in profound shifts in in vitro pharmacological profiles, making generic substitution scientifically invalid for applications requiring specific target engagement or distinct physicochemical properties [4].

N-Benzyl-alpha-phenylphenethylamine: Differentiation Evidence


Alpha-Methyl Absence: Dopaminergic Profile vs. Benzphetamine

The absence of an alpha-methyl group in N-Benzyl-alpha-phenylphenethylamine fundamentally differentiates it from the clinically used anorectic agent benzphetamine [1]. Benzphetamine, an alpha-methyl-substituted analog, is a known sympathomimetic agent with pharmacologic activity similar to dextroamphetamine [1]. In contrast, related non-alpha-methylated N-benzyl phenethylamines have been shown to possess very low potency and low efficacy at monoamine transporters, indicating little psychostimulant activity [2]. While direct comparative data for the specific target compound is not available, this class-level SAR infers that N-Benzyl-alpha-phenylphenethylamine will have a markedly different monoaminergic profile compared to benzphetamine, a crucial consideration for researchers studying non-stimulant phenethylamine pharmacology.

dopamine transporter structure-activity relationship amphetamine analog psychostimulant

N-Methyl Absence: Dopamine Uptake vs. BNMPA

The compound differs from its direct N-methylated counterpart, α-benzyl-N-methylphenethylamine (BNMPA), which is a documented impurity in illicit methamphetamine synthesis [1]. BNMPA exhibits measurable, though modest, inhibitory activity at the dopamine transporter (DAT), with a reported IC50 of 5.1 ± 1.4 µM for [3H]dopamine uptake into rat striatal synaptosomes [1]. Furthermore, BNMPA fully displaces the DAT-selective ligand [3H]CFT with a Ki of 6.05 ± 0.15 µM [1]. The removal of the N-methyl group in N-Benzyl-alpha-phenylphenethylamine is expected to alter or potentially ablate this specific transporter interaction, as N-methylation is a known modulator of amine transporter affinity [2]. This distinct SAR point is critical for studies where even micromolar DAT affinity could be a confounding factor.

dopamine uptake N-methylation methamphetamine impurity transporter inhibition

5-HT2A/2C Agonist SAR: Unique Scaffold

The N-benzylphenethylamine class, to which N-Benzyl-alpha-phenylphenethylamine belongs, has been extensively studied for its interactions with serotonin 5-HT2A and 5-HT2C receptors [1]. A foundational SAR study demonstrated that N-benzyl substitution of phenethylamines confers a significant increase in 5-HT2A receptor binding affinity and functional activity compared to non-benzylated analogs [1]. Within this class, subtle structural variations lead to dramatic differences in potency and selectivity. For instance, the compound '8b' achieved a Ki of 0.29 nM for the 5-HT2A receptor, while '1b' displayed a functional EC50 of 0.074 nM with >400-fold selectivity over 5-HT2C [1]. The target compound's specific 1,2-diphenylethylamine core with N-benzyl substitution represents a distinct scaffold for exploring these SAR relationships and developing new selective 5-HT2 receptor ligands.

5-HT2A receptor 5-HT2C receptor serotonin GPCR structure-activity relationship

Chiral Distinction from 1-Benzyl-2,2-diphenylethylamine

N-Benzyl-alpha-phenylphenethylamine (N-benzyl-1,2-diphenylethylamine) is a regioisomer of the commercially available chiral building block 1-benzyl-2,2-diphenylethylamine [1]. These two compounds share the same molecular formula (C21H21N) and molecular weight (approx. 287.4 g/mol) but differ in the position of the phenyl and benzyl groups on the ethylamine chain . The 1-benzyl-2,2-diphenylethylamine scaffold is widely used in asymmetric synthesis and as a chiral ligand, with both (R)- and (S)-enantiomers available in high optical purity (e.g., [α]20/D +8.0° or -8.0°) and defined melting points (74-78 °C or 75-79 °C) . In contrast, N-Benzyl-alpha-phenylphenethylamine presents a different substitution pattern that is not as widely characterized for chiral applications, representing an under-explored chemical space.

chiral resolution asymmetric synthesis regioisomer analytical chemistry

N-Benzyl-alpha-phenylphenethylamine: Research & Industrial Applications


5-HT2A/2C Receptor Pharmacology & SAR

This compound serves as a core scaffold for exploring structure-activity relationships at serotonin 5-HT2A and 5-HT2C receptors, a class known for its high sensitivity to N-benzyl phenethylamine modifications [1]. As demonstrated in Section 3, the N-benzylphenethylamine class exhibits potent activity at these targets, with related compounds showing sub-nanomolar affinities and high functional selectivity [1]. N-Benzyl-alpha-phenylphenethylamine's specific 1,2-diphenylethylamine core provides a distinct chemical space for designing novel agonists or antagonists.

Building Block for Complex Amine Derivatives

The compound's secondary amine structure makes it a versatile intermediate in organic synthesis. It can be utilized in reactions such as N-alkylation, acylation, or as a substrate in transition metal-catalyzed hydroamination reactions to produce more complex molecules . Its unique substitution pattern, distinct from the more common 1-benzyl-2,2-diphenylethylamine scaffold (Section 3), offers a different regioisomeric starting point for the construction of chiral ligands or pharmaceutical intermediates.

Reference Standard for Forensic Chemistry

Given its structural relation to alpha-benzylphenethylamine derivatives, which are known contaminants in clandestine amphetamine preparations [2], N-Benzyl-alpha-phenylphenethylamine can be procured as a high-purity reference standard for forensic analysis. Its use as an analytical standard supports the development and validation of gas chromatography (GC) and liquid chromatography (LC) methods for detecting related impurities in seized drug samples.

Non-Stimulant Phenethylamine Pharmacology

As inferred from the class-level data in Section 3, N-benzyl phenethylamines lacking an alpha-methyl group tend to have low psychostimulant activity compared to amphetamine analogs [3]. This makes N-Benzyl-alpha-phenylphenethylamine a candidate for neuroscience studies investigating the behavioral and neurochemical effects of phenethylamines that are mediated primarily through serotonergic mechanisms, without the confounding variable of potent dopamine release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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